molecular formula C20H14ClFN2OS2 B11215546 2-[(3-chlorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

2-[(3-chlorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11215546
M. Wt: 416.9 g/mol
InChI Key: VVPIXJRQDABWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions One common approach is to start with the thienopyrimidine core, which can be synthesized through cyclization reactions involving thiophene and pyrimidine derivatives

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thienopyrimidine core or the aromatic substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated precursors and thiol reagents under basic conditions, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrimidine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE
  • 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(2-CHLOROPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE
  • 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE

Uniqueness

The uniqueness of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chlorophenyl and fluorophenyl groups may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C20H14ClFN2OS2

Molecular Weight

416.9 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C20H14ClFN2OS2/c21-15-6-3-4-13(10-15)12-27-20-23-17-8-9-26-18(17)19(25)24(20)11-14-5-1-2-7-16(14)22/h1-10H,11-12H2

InChI Key

VVPIXJRQDABWGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=CC(=CC=C4)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.